molecular formula C13H18N2O4S B7480074 N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide

N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide

Cat. No. B7480074
M. Wt: 298.36 g/mol
InChI Key: QOOOLAITYIXKDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide, also known as NBD-556, is a chemical compound that has been extensively studied for its biological and pharmacological properties. It belongs to the family of sulfonamides, which are widely used in the pharmaceutical industry as antibacterial and antifungal agents. However, NBD-556 has a unique chemical structure that makes it an attractive candidate for the development of new drugs with different therapeutic applications.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide involves the inhibition of specific enzymes that are involved in various cellular processes. For example, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells and is involved in tumor growth and metastasis. Additionally, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been found to inhibit the activity of cyclooxygenase-2, which is responsible for the production of inflammatory prostaglandins. By inhibiting these enzymes, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has the potential to modulate various cellular processes and improve disease outcomes.
Biochemical and Physiological Effects:
N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been found to reduce the production of reactive oxygen species, which are involved in oxidative stress and cellular damage. Additionally, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been shown to modulate the expression of various genes involved in cell proliferation, differentiation, and survival. These effects suggest that N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has the potential to modulate various cellular processes and improve disease outcomes.

Advantages and Limitations for Lab Experiments

The use of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide in lab experiments has several advantages and limitations. One advantage is that N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has a unique chemical structure that makes it an attractive candidate for the development of new drugs with different therapeutic applications. Additionally, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its biological and pharmacological properties, making it a well-characterized compound. However, one limitation is that N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has relatively low solubility in water, which may limit its use in some experimental settings. Additionally, the mechanism of action of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide is complex and involves the inhibition of multiple enzymes, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide. One direction is the development of new drugs based on the chemical structure of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide, with different therapeutic applications. Additionally, further research is needed to fully understand the mechanism of action of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide and its effects on various cellular processes. Furthermore, the use of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide in combination with other drugs or therapies may have synergistic effects and improve disease outcomes. Finally, the development of new methods for the synthesis and purification of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide may improve its yield and purity, making it more suitable for large-scale production.

Synthesis Methods

The synthesis of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide involves several steps, including the reaction of 4-nitrobenzenesulfonyl chloride with cyclohexylmethylamine, followed by the addition of 2-methylamine. The final product is obtained after purification by recrystallization. This synthesis method has been optimized to improve the yield and purity of N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide, making it suitable for large-scale production.

Scientific Research Applications

N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. In cancer research, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In inflammation research, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been found to reduce the production of inflammatory cytokines, which are responsible for the development of various inflammatory diseases. In neurological research, N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-7-8-12(15(16)17)9-13(10)20(18,19)14-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOOLAITYIXKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-2-methyl-5-nitrobenzenesulfonamide

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